1-(m-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Human neutrophil elastase Structure-activity relationship Serine protease inhibition

1-(m-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 1260765-63-6, molecular formula C₁₄H₁₄N₂O, MW 226.27 g/mol) is an N-aryl tetrahydroindazol-4-one belonging to the broader 1,5,6,7-tetrahydro-4H-indazol-4-one class. This scaffold is a partially saturated bicyclic heterocycle recognized as a privileged structure in medicinal chemistry, appearing in programs targeting human neutrophil elastase (HNE), interleukin-2 inducible T-cell kinase (ITK), sigma receptors, dihydroorotate dehydrogenase (DHODH), and Mycobacterium tuberculosis.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
Cat. No. B12443435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(m-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)CCC3
InChIInChI=1S/C14H14N2O/c1-10-4-2-5-11(8-10)16-13-6-3-7-14(17)12(13)9-15-16/h2,4-5,8-9H,3,6-7H2,1H3
InChIKeyTVMINGPCOIFLHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(m-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 1260765-63-6): Procurement-Grade Chemical Identity and Scaffold Context


1-(m-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 1260765-63-6, molecular formula C₁₄H₁₄N₂O, MW 226.27 g/mol) is an N-aryl tetrahydroindazol-4-one belonging to the broader 1,5,6,7-tetrahydro-4H-indazol-4-one class . This scaffold is a partially saturated bicyclic heterocycle recognized as a privileged structure in medicinal chemistry, appearing in programs targeting human neutrophil elastase (HNE), interleukin-2 inducible T-cell kinase (ITK), sigma receptors, dihydroorotate dehydrogenase (DHODH), and Mycobacterium tuberculosis [1][2][3]. The compound features a meta-tolyl group directly attached to N1 of the pyrazole ring, distinguishing it from N-acyl, N-alkyl, and other N-aryl congeners within the same core family. Commercially available at >98% purity from multiple suppliers, it is catalogued as a research-grade building block for derivative synthesis and scaffold-hopping campaigns .

Why 1-(m-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one Cannot Be Interchanged with In-Class N-Acyl, N-Alkyl, or Other N-Aryl Analogs


Within the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold family, the nature of the N1 substituent is the single most decisive determinant of biological activity—not merely a modulating factor. Published structure–activity relationship (SAR) data from the HNE inhibitor program demonstrate a categorical activity cliff: N-acyl derivatives bearing a carbonyl linker (e.g., m-toluoyl) exhibit Ki values of 6–35 nM against HNE, whereas N-aryl derivatives with the aryl group directly attached to the pyrazole nitrogen are completely inactive at concentrations up to 50 μM [1]. This binary on/off switch is mechanistically linked to the requirement for the N-CO pharmacophore. Consequently, a procurement decision that treats 1-(m-tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (N-aryl) as interchangeable with its m-toluoyl analog (N-acyl) would yield entirely divergent experimental outcomes. Similarly, N-alkyl and N-benzyl derivatives show dramatically different activity profiles across target classes including HNE, ITK, and sigma receptors, making blind substitution scientifically unsound without explicit comparative data [1][2].

Quantitative Differentiation Evidence for 1-(m-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one vs Closest Analogs and In-Class Alternatives


N-Aryl vs N-Acyl Substitution: Binary Activity Switch in HNE Inhibition (Class-Level Inference from Direct Analog Data)

The most critical differentiation for 1-(m-tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one lies in its N-aryl substitution motif (direct N–C bond to the m-tolyl ring) versus the N-acyl motif (N–CO–aryl) found in active HNE inhibitors. In the Cantini et al. (2021) series, the N-(m-CF₃-phenyl) derivative 6c—the closest direct structural analog to the target compound differing only in the CF₃ substituent—was completely inactive at 50 μM (N.A.), while the N₂-m-toluoyl derivative 6a exhibited Ki = 11 ± 3 nM and the N₁-m-toluoyl derivative 7a exhibited Ki = 35 ± 11 nM [1]. The most potent m-toluoyl analogs (9c, 9d) reached Ki = 6 ± 1 nM, approximately 4-fold more potent than the clinical reference sivelestat (Ki = 24 ± 9 nM) [1]. This N-aryl → N-acyl SAR cliff establishes that 1-(m-tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one occupies a fundamentally different activity space: it is expected to be inactive as an HNE inhibitor, making it valuable as a negative control or as a synthetic intermediate for conversion to active N-acyl derivatives.

Human neutrophil elastase Structure-activity relationship Serine protease inhibition

Tautomeric Stability and Regiochemical Preference of the 1,5,6,7-Tetrahydro-4H-indazol-4-one Scaffold

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold exists in two principal tautomeric forms (1H and 2H), with the 2H-tautomer computationally predicted to be more stable across all four derivatives studied [1]. At the AM1 semiempirical level, the 2H form is favored over the 1H form by energy differences ranging from 2.43 to 8.63 kcal/mol depending on substitution [1]. For N-substituted derivatives such as 1-(m-tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, the N-substitution locks the tautomeric equilibrium and dictates whether the compound exists as the N1 or N2 regioisomer. This is functionally important because the N1 vs N2 acylation isomers in the HNE series showed a ~3-fold difference in potency (Ki = 35 nM for N1-7a vs 11 nM for N2-6a) [2]. The target compound, as an N1-aryl derivative, is structurally analogous to the N1 branch of this regioisomeric family, with distinct properties from N2-substituted or unsubstituted congeners.

Tautomerism Computational chemistry Regiochemistry

Meta-Tolyl vs Unsubstituted Phenyl: Physicochemical Differentiation Driving ADME and Library Design Decisions

The meta-tolyl substituent confers a measurable increase in lipophilicity and molecular weight compared to the unsubstituted 1-phenyl analog (CAS 14823-31-5). The target compound (C₁₄H₁₄N₂O, MW 226.27) adds one methyl group relative to the phenyl analog (C₁₃H₁₂N₂O, MW 212.25), a ΔMW of +14.02 g/mol (6.6% increase) . The computed LogP for closely related N-aryl tetrahydroindazol-4-ones (e.g., 3-(4-chloroanilino) analog) is approximately 3.4, while the 1-methyl analog has a reported LogP of 0.24 . By interpolation, the meta-tolyl derivative is expected to have a LogP approximately 2–3 units higher than the 1-methyl analog, placing it in a more lipophilic property space. This difference is meaningful for library design: the solid-phase parallel synthesis of 1-(hetero)aryl-3-substituted tetrahydroindazolone libraries explicitly leverages aryl substitution diversity (including nitrophenyl, anilyl, and pyridyl groups) to maximize polar surface area distribution in 3D chemical space, achieving an average library purity of 92% [1].

Lipophilicity Molecular design Chemical library

Positional Isomer Differentiation: Meta-Tolyl vs Ortho-Tolyl and Para-Tolyl Analogs in Steric and Electronic Profile

Among the three tolyl positional isomers of 1-(tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, the meta isomer (CAS 1260765-63-6) occupies a distinct property space. The ortho isomer (CAS 1260651-72-6) introduces steric congestion adjacent to the N1 attachment point, which can restrict rotational freedom of the N-aryl bond and alter the dihedral angle between the tetrahydroindazole core and the aromatic ring . The para isomer (no CAS identified as commercially offered in search results) would present a more linear molecular shape. While no published head-to-head biological comparison of the three isomers exists, precedent from the HNE program demonstrates that even subtle changes in the N-substituent (e.g., m-toluoyl vs cyclopropanecarbonyl at N2: Ki = 11 vs 25 nM) produce measurable potency shifts [1]. The meta-methyl group in the target compound positions the electron-donating methyl substituent at a location that exerts a modest inductive effect (+I) without the steric clash of ortho substitution or the extended conjugation of para substitution, providing a balanced electronic profile for downstream derivatization.

Positional isomerism Steric effects Structure-property relationships

Scaffold Privilege Across Target Classes: Comparative Evidence from HNE, ITK, DHODH, Sigma, and Anti-TB Programs

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has demonstrated target-class-spanning activity, with quantitative potency data across at least five distinct protein families. Against HNE, N-acyl derivatives achieve Ki = 6–35 nM [1]; against MTB H37Rv, tetrahydroindazole derivatives show MIC values of 1.0–1.9 μM (compounds 6a, 6b, 6m, 6q) [2]; sigma-1 receptor ligands from the tetrahydroindazole class achieve pKi values of 5.8–7.8 (Ki ≈ 16–1,580 nM), with compound 7bf exhibiting >500-fold selectivity over sigma-2 [3]; DHODH inhibitors based on this scaffold show nanomolar enzymatic potency and cellular activity in cancer models [4]; and ITK inhibitors from the tetrahydroindazole series demonstrate in vivo pharmacodynamic modulation of IL-2 and IL-13 production following oral dosing in mice [5]. The target compound 1-(m-tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, as an N-aryl variant, is specifically differentiated from the active N-acyl, N-alkyl, and more elaborate congeners in each of these programs. Its value lies in its capacity to serve as a versatile synthetic intermediate that can be elaborated into active compounds across multiple target classes, rather than as a directly bioactive entity itself.

Scaffold privileging Polypharmacology Target class divergence

Evidence-Backed Application Scenarios for 1-(m-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one in Scientific Procurement


Negative Control Compound for HNE Inhibitor Screening Cascades

The N-aryl substitution motif of 1-(m-tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one renders it predictably inactive against HNE (based on the complete inactivity of the structurally analogous N-(m-CF₃-phenyl) derivative 6c at 50 μM), while N-acyl derivatives from the same scaffold achieve Ki = 6–35 nM [1]. This binary activity difference makes the compound an ideal negative control for validating HNE assay specificity, confirming that observed inhibition is pharmacophore-dependent rather than due to non-specific aggregation or assay interference. Its commercial availability at >98% purity supports reproducible use across screening campaigns. Procurement quantity: 50–250 mg for assay validation panels.

Key Synthetic Intermediate for N-Acyl Derivatization Toward Multi-Target Lead Generation

The target compound can serve as a direct precursor for the synthesis of active N-acyl tetrahydroindazol-4-ones. The synthetic route established by Cantini et al. (2021) demonstrates that acylation of the tetrahydroindazol-4-one core with m-toluoyl chloride yields the N2/N1 isomeric mixture (6a/7a), producing compounds with Ki values of 11–35 nM against HNE [1]. Analogously, 1-(m-tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can be further functionalized at positions 3, 5, 6, or 7 to access analogs with potential activity against DHODH, sigma receptors, ITK, or MTB. The solid-phase parallel synthesis methodology reported for 1-(hetero)aryl tetrahydroindazolones confirms the feasibility of library construction from N-aryl precursors at 92% average purity [2]. Procurement quantity: 1–5 g for library synthesis; 100–500 mg for focused SAR exploration.

Isomer-Specific SAR Probe for N-Aryl Substituent Effects in Tetrahydroindazole Programs

The meta-tolyl isomer (CAS 1260765-63-6) provides a defined reference point for systematic exploration of positional isomer effects in any tetrahydroindazole-based program. When paired with the ortho-tolyl isomer (CAS 1260651-72-6) [1] and the 1-phenyl analog (CAS 14823-31-5) [2], the three compounds enable a complete ortho/meta/unsubstituted SAR matrix. The meta-tolyl group's balanced steric and electronic profile (moderate +I effect without ortho-induced conformational restriction) makes it the most synthetically tractable isomer for further elaboration. This isomer series is particularly relevant for programs targeting sigma-1/sigma-2 selectivity, where subtle changes in N-aryl substitution have been shown to dramatically shift subtype selectivity [3]. Procurement quantity: 100 mg each of meta, ortho, and unsubstituted phenyl analogs for comparative SAR panels.

Reference Compound for Tautomerism and Regiochemistry Studies in Heterocyclic Chemistry

The computational tautomerism study of 1,5,6,7-tetrahydro-4H-indazol-4-ones established that the 2H-tautomer is thermodynamically favored by 2.4–8.6 kcal/mol across the scaffold class [1]. 1-(m-Tolyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, with its N1-aryl substitution locking the tautomeric state, provides a well-defined chemical entity for experimental validation of computational predictions. Its well-resolved NMR spectra (as demonstrated for analogous N-substituted derivatives in the HNE isomer characterization study [2]) make it suitable for use as a reference standard in distinguishing N1 vs N2 regioisomers by ¹H NMR and ¹³C NMR spectroscopy. This application is particularly relevant for academic and industrial laboratories engaged in heterocyclic methodology development. Procurement quantity: 25–100 mg for spectroscopic reference purposes.

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